Ecopipam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

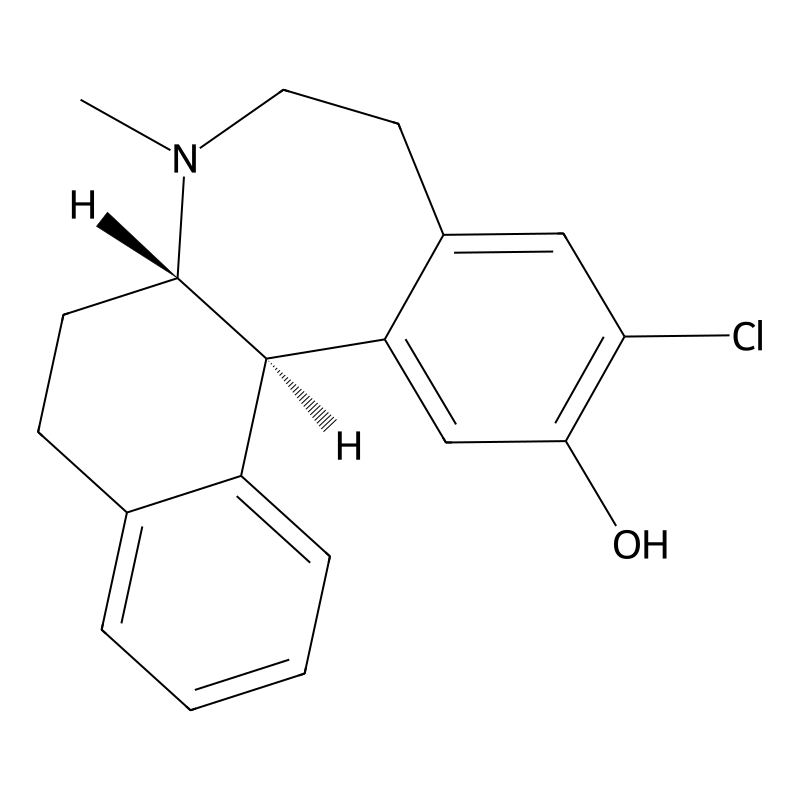

Ecopipam (CAS 112108-01-7), also known as SCH-39166, is a synthetic benzonaphthazepine derivative that functions as a highly potent, orally active, and selective antagonist of the dopamine D1-like receptor family (D1 and D5). Unlike traditional broad-spectrum dopamine antagonists, Ecopipam provides sub-nanomolar to low-nanomolar affinity for D1/D5 receptors while maintaining strict selectivity against D2-like receptors and other monoamine targets . For procurement professionals and principal investigators, Ecopipam represents a critical pharmacological tool for in vivo and in vitro modeling where precise D1 pathway isolation is required, without the confounding off-target serotonergic activation or rapid metabolic clearance associated with older benchmark compounds [1].

Substituting Ecopipam with the widely purchased benchmark D1 antagonist SCH-23390 introduces severe experimental liabilities. While SCH-23390 is frequently procured as a 'selective' D1 blocker, it possesses high-affinity, potent agonist activity at serotonin 5-HT2C receptors, which directly confounds behavioral, feeding, and neurochemical models [1]. Furthermore, SCH-23390 suffers from rapid in vivo clearance, necessitating frequent dosing that complicates prolonged behavioral assays [2]. Procuring Ecopipam eliminates these variables by offering a conformationally restricted benzonaphthazepine structure that effectively abolishes serotonergic cross-reactivity while significantly extending the biological half-life, ensuring reliable, reproducible, and strictly D1-mediated data.

References

- [1] Porter RH, et al. The 'selective' dopamine D-1 receptor antagonist, SCH23390, is a potent and high efficacy agonist at cloned human serotonin(2C) receptors. Psychopharmacology (Berl). 2001;156(1):58-62.

- [2] Lin CH, et al. Quantification of SCH 39166, a novel selective D1 dopamine receptor antagonist, in rat brain and blood. Psychopharmacology (Berl). 1992;106(4):455-8.

Elimination of 5-HT Receptor Off-Target Liability

In receptor binding assays, Ecopipam demonstrates a profound lack of affinity for serotonin receptors, with a Ki of 1327 nM at 5-HT1C/5-HT2C sites. In stark contrast, the industry-standard D1 antagonist SCH-23390 exhibits high affinity (Ki = 9.3 to 30 nM) and acts as a potent agonist at these same serotonin receptors [REFS-1, REFS-2]. This represents a >40-fold improvement in target selectivity.

| Evidence Dimension | 5-HT1C/5-HT2C Receptor Affinity (Ki) |

| Target Compound Data | Ki = 1327 nM (Poor affinity/No agonism) |

| Comparator Or Baseline | SCH-23390: Ki = 9.3 - 30 nM (Potent agonist) |

| Quantified Difference | >40-fold reduction in serotonergic off-target binding |

| Conditions | In vitro radioligand binding assays (cloned human 5-HT2C and porcine choroid plexus) |

Procuring Ecopipam prevents false-positive behavioral data caused by inadvertent serotonin receptor activation, making it the mandatory choice for clean D1 pathway isolation.

Extended In Vivo Half-Life for Prolonged Assays

Pharmacokinetic profiling in rat models reveals that Ecopipam possesses an elimination half-life of 1.5 to 2.5 hours in both plasma and brain tissue. Conversely, the benchmark comparator SCH-23390 is rapidly metabolized, exhibiting a very short elimination half-life of approximately 30 minutes [1]. This extended pharmacokinetic stability allows Ecopipam to maintain steady-state receptor blockade significantly longer than generic alternatives.

| Evidence Dimension | In vivo elimination half-life |

| Target Compound Data | 1.5 to 2.5 hours |

| Comparator Or Baseline | SCH-23390: ~30 minutes |

| Quantified Difference | 3- to 5-fold longer elimination half-life |

| Conditions | Subcutaneous administration (0.25 mg/kg) in rat plasma and brain models |

This extended half-life eliminates the need for continuous infusion pumps or stressful repeated dosing, streamlining mainstream laboratory workflows for behavioral monitoring.

Absence of Confounding Motor Deficits (Catalepsy)

When evaluated for extrapyramidal side effects, Ecopipam fails to induce catalepsy in the bar test, even at elevated doses of 2.5 mg/kg. In direct comparison, SCH-23390 and broad-spectrum D2 antagonists consistently induce cataleptic motor impairment at equivalent or lower therapeutic doses [1]. Ecopipam's clean motor profile ensures that D1 receptor blockade can be studied without artificially suppressing the subject's physical mobility.

| Evidence Dimension | Induction of catalepsy (motor impairment) |

| Target Compound Data | Non-cataleptic at 0.25 and 2.5 mg/kg |

| Comparator Or Baseline | SCH-23390: Cataleptic at standard D1-blocking doses |

| Quantified Difference | Complete absence of catalepsy at 10x the baseline effective dose |

| Conditions | In vivo rat bar test for motor function |

Ensures that animals can physically perform operant tasks during testing, which is critical for the reproducibility of locomotion-dependent behavioral assays.

Cocaine and Psychostimulant Self-Administration Models

Because Ecopipam lacks the motor-suppressing (cataleptic) effects of other dopamine antagonists and does not activate 5-HT2C receptors, it is the optimal procurement choice for studying D1-mediated reward pathways in addiction. It allows researchers to isolate the attenuation of euphoric effects without confounding the animal's physical ability to perform self-administration tasks[REFS-1, REFS-2].

Prolonged Behavioral and Cognitive Assays

Due to its 1.5 to 2.5-hour half-life in rodents, Ecopipam is highly recommended for extended behavioral paradigms, such as long-term memory testing, operant conditioning, or extended feeding studies. It eliminates the need for surgical implantation of continuous infusion pumps required when using the rapid-clearing SCH-23390 [1].

Dopamine vs. Serotonin Pathway Disambiguation

In complex neurochemical studies where both dopaminergic and serotonergic circuits overlap (e.g., obesity, gambling, and mood disorder models), Ecopipam serves as the definitive D1/D5 pharmacological knockout tool. Its >1300 nM Ki for 5-HT receptors ensures that observed phenotypic changes are strictly D1-mediated, avoiding the 5-HT2C agonist artifacts introduced by older benzazepines [REFS-3, REFS-4].

References

- [1] Lin CH, et al. Quantification of SCH 39166, a novel selective D1 dopamine receptor antagonist, in rat brain and blood. Psychopharmacology (Berl). 1992;106(4):455-8.

- [2] Caine SB, et al. Lack of Self-Administration of Cocaine in Dopamine D1 Receptor Knock-Out Mice. J Neurosci. 2007;27(48):13140-50.

- [3] Taylor LA, et al. The binding of SCH 39166 and SCH 23390 to 5-HT1C receptors in porcine choroid plexus. Life Sci. 1991;49(20):1505-11.

- [4] Porter RH, et al. The 'selective' dopamine D-1 receptor antagonist, SCH23390, is a potent and high efficacy agonist at cloned human serotonin(2C) receptors. Psychopharmacology (Berl). 2001;156(1):58-62.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Use Classification

Dates

2: Khasnavis T, Reiner G, Sommerfeld B, Nyhan WL, Chipkin R, Jinnah HA. A clinical trial of safety and tolerability for the selective dopamine D1 receptor antagonist ecopipam in patients with Lesch-Nyhan disease. Mol Genet Metab. 2016 Apr;117(4):401-6. doi: 10.1016/j.ymgme.2016.02.005. Epub 2016 Feb 18. PubMed PMID: 26922636.

3: Grant JE, Odlaug BL, Black DW, Fong T, Davtian M, Chipkin R, Kim SW. A single-blind study of 'as-needed' ecopipam for gambling disorder. Ann Clin Psychiatry. 2014 Aug;26(3):179-86. PubMed PMID: 25166480.

4: Gilbert DL, Budman CL, Singer HS, Kurlan R, Chipkin RE. A D1 receptor antagonist, ecopipam, for treatment of tics in Tourette syndrome. Clin Neuropharmacol. 2014 Jan-Feb;37(1):26-30. doi: 10.1097/WNF.0000000000000017. PubMed PMID: 24434529.

5: Astrup A, Greenway FL, Ling W, Pedicone L, Lachowicz J, Strader CD, Kwan R; Ecopipam Obesity Study Group. Randomized controlled trials of the D1/D5 antagonist ecopipam for weight loss in obese subjects. Obesity (Silver Spring). 2007 Jul;15(7):1717-31. PubMed PMID: 17636090.

6: Chausmer AL, Smith BJ, Kelly RY, Griffiths RR. Cocaine-like subjective effects of nicotine are not blocked by the D1 selective antagonist ecopipam (SCH 39166). Behav Pharmacol. 2003 Mar;14(2):111-20. PubMed PMID: 12658071.

7: Nann-Vernotica E, Donny EC, Bigelow GE, Walsh SL. Repeated administration of the D1/5 antagonist ecopipam fails to attenuate the subjective effects of cocaine. Psychopharmacology (Berl). 2001 Jun;155(4):338-47. PubMed PMID: 11441423.

8: Haney M, Ward AS, Foltin RW, Fischman MW. Effects of ecopipam, a selective dopamine D1 antagonist, on smoked cocaine self-administration by humans. Psychopharmacology (Berl). 2001 Jun;155(4):330-7. PubMed PMID: 11441422.

9: McCance-Katz EF, Kosten TA, Kosten TR. Going from the bedside back to the bench with ecopipam: a new strategy for cocaine pharmacotherapy development. Psychopharmacology (Berl). 2001 Jun;155(4):327-9. PubMed PMID: 11441421.

10: Romach MK, Glue P, Kampman K, Kaplan HL, Somer GR, Poole S, Clarke L, Coffin V, Cornish J, O'Brien CP, Sellers EM. Attenuation of the euphoric effects of cocaine by the dopamine D1/D5 antagonist ecopipam (SCH 39166). Arch Gen Psychiatry. 1999 Dec;56(12):1101-6. PubMed PMID: 10591286.

Explore Compound Types